
N-cyclopropyl-N'-(1-phenylethyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of various cyclopropane and cyclohexane carboxamide derivatives has been explored in the literature. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives involved the use of phenyl and naphthalen-1yl substituents, among others, characterized by IR and 1H-NMR spectroscopy . Similarly, the design and synthesis of 1-phenyl-2-(1-aminoalkyl)-N,N-diethylcyclopropanecarboxamides as NMDA receptor antagonists were achieved through a multi-step process, including the reaction of (R)-epichlorohydrin with phenylacetonitrile . Another study reported the synthesis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide through a two-step process for anticancer activity screening . Additionally, the synthesis of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide with antiproliferative activity was achieved by condensation reactions . The compound N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide was synthesized using cyclopent-1-enecarbonyl isothiocyanate and phenethylamine . A rapid synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was also established .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were elucidated using various techniques. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined by single-crystal X-ray diffraction, revealing a chair conformation of the cyclohexane ring and an intramolecular hydrogen bond forming a pseudo-six-membered ring . The conformational restriction in cyclopropane derivatives was studied, showing significant steric repulsion between adjacent substituents . The crystal structure of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide showed the orientation of the cyclopropyl ring almost perpendicular to the benzene ring . The structure of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide was determined, indicating significant inhibitory activity against some cancer cell lines . The crystal structure of N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide exhibited a one-dimensional infinite chain-like structure . The crystal structures of dihalo-N-(1-phenylethyl)cyclopropane-1-carboxamides showed different conformations of the phenylethyl groups and chain formation via hydrogen bonds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds often include nucleophilic substitution, amidation, condensation, and cyclization. For example, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives involved reactions with aryl substituents . The synthesis of NMDA receptor antagonists involved nucleophilic addition reactions of Grignard reagents and hydride reduction . The synthesis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide included a Dimroth reaction and amidation . The synthesis of N-(phenethylcarbamothioyl)cyclopent-1-enecarboxamide involved a reaction with phenethylamine . The synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was achieved via multi-step nucleophilic substitution reaction and ester hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were characterized using various analytical techniques. Elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy were commonly used to characterize the synthesized compounds . The crystallographic studies provided insights into the conformation and stability of the molecules, as well as the intermolecular interactions that contribute to the crystal packing . The biological activities, such as antiproliferative and cytotoxic effects, were evaluated using assays like the MTT assay, indicating potential therapeutic applications .
Scientific Research Applications
Crystal Structures of Cyclopropane-1-Carboxamides
The study by Yufit and Howard (2003) provides insight into the crystal structures of two cyclopropane-1-carboxamides, closely related to N-cyclopropyl-N'-(1-phenylethyl)oxamide. They observed different conformations of the phenylethyl groups in these compounds, which were linked together by N-H...O hydrogen bonds, forming chains in the crystal structure (Yufit & Howard, 2003).
Synthesis and Evaluation of Cyclopropylcarboxamides
Taylor, Hall, and Vedres (1998) synthesized and evaluated various cyclopropylcarboxamides, including N-(substituted)phenylethyl groups, against mosquito larvae. Their work highlights the potential application of these compounds in pest control (Taylor et al., 1998).
Allosteric Modulation by Cyclopropane Compounds
Stachowicz et al. (2004) investigated the anxiolytic-like activity of a cyclopropane compound, highlighting its potential therapeutic application in anxiety treatment. This study demonstrates the relevance of cyclopropane derivatives in pharmaceutical research (Stachowicz et al., 2004).
Cyclopropane Ring in Bioactive Molecules
Zheng et al. (2019) discussed the importance of the cyclopropane ring in bioactive molecules. Their work on the enantio- and diastereoselective construction of cyclopropanes via C-H activation indicates significant potential in pharmaceutical applications (Zheng et al., 2019).
Potential Antidepressants from Cyclopropanecarboxylic Acid Derivatives
Bonnaud et al. (1987) synthesized derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid, evaluating their potential as antidepressants. This demonstrates the application of cyclopropane derivatives in developing new antidepressant drugs (Bonnaud et al., 1987).
properties
IUPAC Name |
N-cyclopropyl-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(10-5-3-2-4-6-10)14-12(16)13(17)15-11-7-8-11/h2-6,9,11H,7-8H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVZYYQPDNSDME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


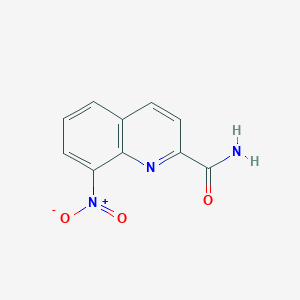
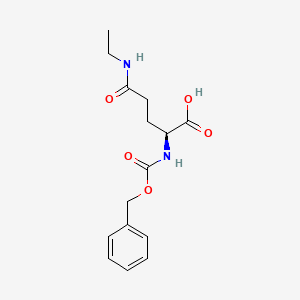
![4-(3-methylbutanoyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2500998.png)
![1-acetyl-5-bromo-N-[3-(dimethylamino)propyl]indoline-6-sulfonamide](/img/structure/B2501001.png)

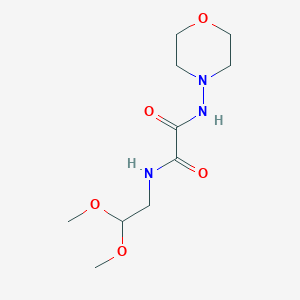
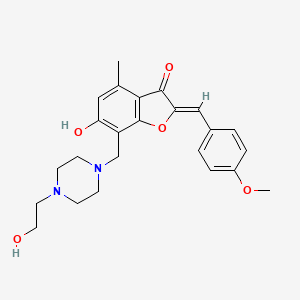
![N-[Cyano-(2-methoxyphenyl)methyl]-2-(3,4-dihydro-1H-isoquinolin-2-yl)propanamide](/img/structure/B2501006.png)
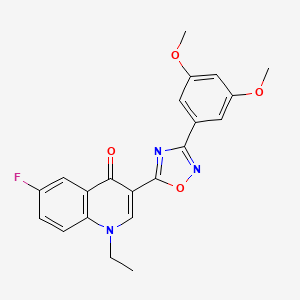
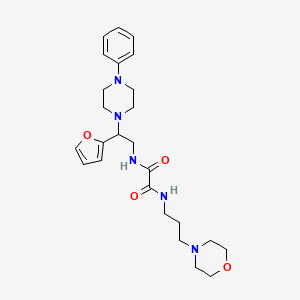
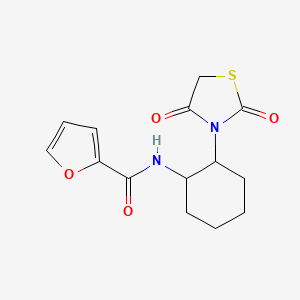
![3-Benzyl-1-(3-chloro-4-fluorophenyl)-1-[(2-hydroxy-3-methoxyphenyl)methyl]thiourea](/img/structure/B2501016.png)
![1-(3-Ethoxyphenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2501017.png)